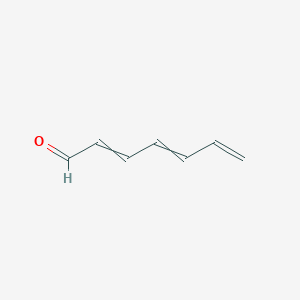

Hepta-2,4,6-trienal

Description

Structure

3D Structure

Properties

IUPAC Name |

hepta-2,4,6-trienal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-2-3-4-5-6-7-8/h2-7H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUROFMKKFSEHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CC=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20709225 | |

| Record name | Hepta-2,4,6-trienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20709225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33204-63-6 | |

| Record name | Hepta-2,4,6-trienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20709225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Hepta-2,4,6-trienal: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepta-2,4,6-trienal is a polyunsaturated aldehyde with the molecular formula C₇H₈O.[1] Its extended system of conjugated double bonds and terminal aldehyde group make it a reactive molecule with potential applications in chemical synthesis and as a subject of study in various biological processes. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, intended to support research and development activities. Due to the limited availability of direct experimental data for this specific compound, some properties are estimated based on data from structurally similar compounds.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₈O | PubChem[1] |

| Molecular Weight | 108.14 g/mol | PubChem[1][2] |

| Appearance | Colorless to pale yellow liquid (predicted) | Inferred from similar compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Insoluble in water; Soluble in organic solvents (predicted) | General property of aldehydes[3][4] |

| Density | Data not available | |

| Refractive Index | Data not available |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Peaks/Regions |

| ¹H NMR | Aldehydic proton (CHO) signal at ~9-10 ppm. Vinylic protons (C=C-H) in the range of 5-7 ppm. |

| ¹³C NMR | Carbonyl carbon (C=O) signal around 190-200 ppm. Vinylic carbons (C=C) in the range of 100-150 ppm. |

| IR Spectroscopy | Strong C=O stretching vibration around 1685-1705 cm⁻¹ (conjugated aldehyde). C=C stretching vibrations in the 1600-1650 cm⁻¹ region. C-H stretching of the aldehyde group around 2720 cm⁻¹ and 2820 cm⁻¹. |

| UV-Vis Spectroscopy | Strong absorption in the UV region due to the extended π-conjugated system. The λmax is expected to be above 250 nm. |

Chemical Properties and Reactivity

This compound, as a polyunsaturated aldehyde, is expected to exhibit reactivity characteristic of both its aldehyde functional group and its conjugated double bond system.

Reactions of the Aldehyde Group:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, hepta-2,4,6-trienoic acid.

-

Reduction: Can be reduced to the corresponding primary alcohol, hepta-2,4,6-trien-1-ol.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

Reactions of the Conjugated System:

-

Michael Addition (1,4-Addition): The conjugated system allows for nucleophilic addition at the β-carbon position.

-

Diels-Alder Reactions: The conjugated diene systems within the molecule can potentially act as either the diene or dienophile in cycloaddition reactions.

-

Polymerization: Like many unsaturated compounds, it may be prone to polymerization, especially under conditions of heat, light, or in the presence of radical initiators.

Experimental Protocols

While a specific, validated synthesis protocol for this compound is not available in the reviewed literature, a general approach for the synthesis of polyunsaturated aldehydes can be proposed.

Proposed Synthesis Pathway: Oxidation of the Corresponding Alcohol

A common method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol.

Caption: Proposed synthesis of this compound.

Methodology:

-

Reactant Preparation: Dissolve Hepta-2,4,6-trien-1-ol in a suitable anhydrous solvent (e.g., dichloromethane) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Oxidation: Add a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) to the solution. The reaction is typically carried out at room temperature.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is filtered to remove the oxidant byproducts. The filtrate is then washed with a series of aqueous solutions (e.g., sodium bicarbonate solution, water, and brine) to remove impurities.

-

Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica (B1680970) gel.

Analytical Workflow for Characterization

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.

Caption: Analytical workflow for this compound.

Methodologies:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and confirm its molecular weight.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the connectivity of atoms.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde and carbon-carbon double bonds.

-

UV-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions of the conjugated π-system.

References

- 1. This compound | C7H8O | CID 54130208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ScenTree - Aldehyde C-7 (CAS N° 111-71-7) [scentree.co]

- 3. Heptanal | C7H14O | CID 8130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]

Hepta-2,4,6-trienal: A Technical Guide to Structural Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and characterization of Hepta-2,4,6-trienal. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogs and established principles of chemical spectroscopy to present a predictive yet thorough analysis. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and application of polyenals.

Physicochemical Properties

This compound is a conjugated polyenal with the molecular formula C₇H₈O. Its structure consists of a seven-carbon chain with three conjugated double bonds and a terminal aldehyde group.

| Property | Value | Source |

| Molecular Formula | C₇H₈O | PubChem[1] |

| Molecular Weight | 108.14 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 33204-63-6 | PubChem[1] |

Predicted Spectroscopic Data for Structural Elucidation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar conjugated systems and general spectroscopic principles.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.5 - 9.7 | d | ~7.5 | H-1 (Aldehyde) |

| 6.1 - 6.3 | dd | ~15.0, ~7.5 | H-2 |

| 6.8 - 7.2 | m | - | H-3, H-4, H-5 |

| 6.3 - 6.5 | m | - | H-6 |

| 5.8 - 6.0 | m | - | H-7 |

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 192 - 195 | C-1 (C=O) |

| 150 - 155 | C-2 |

| 130 - 145 | C-3, C-4, C-5, C-6 |

| 125 - 130 | C-7 |

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3010 - 3050 | Medium | C-H stretch (sp² carbons) |

| 2720 - 2820 | Medium, Sharp | C-H stretch (aldehyde) |

| 1680 - 1700 | Strong | C=O stretch (conjugated aldehyde) |

| 1620 - 1650 | Medium | C=C stretch (conjugated) |

| 960 - 990 | Strong | C-H bend (trans-alkene) |

UV-Vis Spectroscopy Data (Predicted)

Solvent: Ethanol or Hexane

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| ~300 - 350 | > 25,000 | π → π* |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 108 | High | [M]⁺ (Molecular Ion) |

| 107 | Moderate | [M-H]⁺ |

| 79 | Moderate | [M-CHO]⁺ |

| 53 | High | [C₄H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of conjugated polyenals like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A relaxation delay of 2-5 seconds is used.

-

Collect several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the regions of interest. Use a liquid cell with an appropriate path length.

-

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective: To study the electronic transitions within the conjugated system.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be chosen to give an absorbance reading between 0.2 and 1.0 at the wavelength of maximum absorbance (λmax).

-

-

Acquisition:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the sample spectrum over a range of approximately 200-800 nm.

-

-

Data Analysis: Determine the λmax and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Sample Introduction: If using GC-MS, the sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

-

Acquisition: The mass spectrometer is set to scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the structural elucidation of this compound and a conceptual signaling pathway where such a molecule might be involved.

Caption: Workflow for the structural elucidation of this compound.

References

Spectroscopic data of conjugated trienals (NMR, IR, UV-Vis)

An In-depth Technical Guide to the Spectroscopic Analysis of Conjugated Trienals

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize conjugated trienals, compounds of interest in fields ranging from materials science to drug development due to their unique electronic and chemical properties. The focus is on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering detailed data interpretation, experimental protocols, and a logical workflow for structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for studying conjugated systems. It measures the electronic transitions within a molecule, specifically the promotion of electrons from a π bonding orbital to a π* anti-bonding orbital (π → π* transition).[1] The extent of conjugation in a molecule directly influences the energy required for this transition and, consequently, the wavelength of maximum absorbance (λmax).

As the number of conjugated double bonds increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases.[2] This results in the absorption of light at longer wavelengths, an effect known as a bathochromic or "red" shift. For conjugated trienals, this shift is significant, often pushing the λmax into the near-visible or visible region of the electromagnetic spectrum.[3]

Table 1: UV-Vis Spectroscopic Data for a Representative Conjugated Trienal

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| (2E,4E,6E)-Octa-2,4,6-trienal | Ethanol | ~300-350 | > 20,000 L·mol⁻¹·cm⁻¹ |

| Note: Specific λmax values can vary based on solvent and substitution. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring its vibrational transitions. For a conjugated trienal, the IR spectrum provides clear evidence for the aldehyde group and the conjugated alkene system.

Key diagnostic absorptions include:

-

C=O Stretch : The carbonyl group of the aldehyde typically shows a strong, sharp absorption. In conjugated systems, this peak is shifted to a lower wavenumber (1685-1666 cm⁻¹) compared to saturated aldehydes (~1725 cm⁻¹) due to the delocalization of π-electrons, which weakens the C=O bond.[4][5]

-

C=C Stretch : The carbon-carbon double bonds of the triene system give rise to one or more bands in the 1650-1600 cm⁻¹ region. These bands can be of variable intensity.

-

Aldehydic C-H Stretch : A characteristic, and often sharp, pair of weak to medium bands can appear around 2850 cm⁻¹ and 2750 cm⁻¹. The presence of both is a strong indicator of an aldehyde.[6]

-

Vinylic C-H Stretch : The C-H bonds on the double-bonded carbons show stretching vibrations at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[5]

Table 2: Key IR Absorption Frequencies for Conjugated Trienals

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch (conjugated) | 1685 - 1666 | Strong |

| Alkene (C=C) | Stretch (conjugated) | 1650 - 1600 | Medium to Weak |

| Aldehyde (C-H) | Stretch | ~2850 and ~2750 (often two bands) | Weak to Medium |

| Vinylic (=C-H) | Stretch | 3100 - 3000 | Medium |

| Aliphatic (C-H) | Stretch | 3000 - 2850 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and stereochemistry of the atoms.[7][8] For conjugated trienals, both ¹H and ¹³C NMR are essential for a complete characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a conjugated trienal is characterized by distinct regions:

-

Aldehydic Proton (9.0-10.0 ppm) : This proton is highly deshielded due to the electronegativity of the adjacent oxygen and appears as a doublet, coupled to the adjacent vinylic proton.

-

Vinylic Protons (5.5-7.5 ppm) : The protons on the conjugated double bonds resonate in this region. Their signals are often complex multiplets due to coupling with neighboring vinylic protons. The coupling constants (J-values) are critical for assigning the stereochemistry (E/Z) of the double bonds. Large J-values (~12-18 Hz) are typical for trans (E) coupling, while smaller values (~7-12 Hz) indicate cis (Z) coupling.

-

Aliphatic Protons (1.0-2.5 ppm) : Protons on any alkyl chains attached to the conjugated system will appear in this upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton:

-

Carbonyl Carbon (190-200 ppm) : The aldehyde carbonyl carbon is significantly deshielded and appears far downfield.

-

Vinylic Carbons (100-150 ppm) : The sp²-hybridized carbons of the triene system resonate in this range.

-

Aliphatic Carbons (10-40 ppm) : The sp³-hybridized carbons of any alkyl groups appear in the upfield region of the spectrum.

Table 3: Representative NMR Spectroscopic Data for (2E,4E,6E)-Octa-2,4,6-trienal

| ¹H NMR Data (Solvent: CDCl₃) | ¹³C NMR Data (Solvent: CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| ~9.5 (d) | Aldehyde H (C1) |

| ~6.1-7.3 (m) | Vinylic H's (C2-C7) |

| ~1.9 (m) | Methyl H's (C8) |

| Note: Actual chemical shifts and multiplicities depend on the specific isomer and solvent. Data is estimated based on typical values for similar structures.[9][10] |

Experimental Workflow and Protocols

A systematic approach is crucial for the unambiguous characterization of conjugated trienals. The following workflow outlines the logical sequence of analysis.

Caption: Workflow for the spectroscopic characterization of conjugated trienals.

Protocol for UV-Vis Spectroscopy

-

Sample Preparation : Accurately weigh a small amount of the trienal compound and dissolve it in a UV-grade solvent (e.g., ethanol, hexane, or cyclohexane) to prepare a stock solution of known concentration. Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0.[11][12]

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as the reference blank and another with the sample solution.[13]

-

Data Acquisition : Place the blank and sample cuvettes in the spectrophotometer. Scan a wavelength range appropriate for conjugated systems (e.g., 200-500 nm).

-

Data Analysis : Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. Use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε) if the concentration (c) and path length (l, typically 1 cm) are known.

Protocol for IR Spectroscopy

-

Sample Preparation (ATR) : For Attenuated Total Reflectance (ATR) IR, which is a common modern technique, place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.[14]

-

Sample Preparation (Liquid Film/Solution) : For liquid samples, a drop can be placed between two salt plates (e.g., NaCl or KBr). For solids, the compound can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) and the spectrum acquired in a solution cell.

-

Data Acquisition : Place the sample in the IR spectrometer. Acquire a background spectrum of the empty instrument (or pure solvent). Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Data Analysis : Identify the key absorption bands and assign them to the corresponding functional groups (C=O, C=C, C-H aldehyde, =C-H).[15] Note the wavenumber (cm⁻¹) and relative intensity of each peak.

Protocol for NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-20 mg of the trienal sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved. A small amount of an internal standard like tetramethylsilane (B1202638) (TMS) may be used, though modern spectrometers can lock onto and reference the residual solvent peak.[16][17]

-

Instrumentation : Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition : Acquire the ¹H NMR spectrum. This typically involves a short pulse sequence and a sufficient number of scans to achieve a good signal-to-noise ratio. Subsequently, acquire a broadband proton-decoupled ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.[18] If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in complex structural assignments.

-

Data Analysis : Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the TMS or solvent signal. Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the structure.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. community.wvu.edu [community.wvu.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. lehigh.edu [lehigh.edu]

- 9. rsc.org [rsc.org]

- 10. 2,4,6-Octatrienal | C8H10O | CID 5283331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. Uv vis spectroscopy practical. | PDF [slideshare.net]

- 13. longdom.org [longdom.org]

- 14. amherst.edu [amherst.edu]

- 15. athabascau.ca [athabascau.ca]

- 16. pubsapp.acs.org [pubsapp.acs.org]

- 17. m.youtube.com [m.youtube.com]

- 18. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Theoretical Calculations of Hepta-2,4,6-trienal Electronic Structure: An In-depth Technical Guide

This technical guide is intended for researchers, scientists, and professionals in drug development with an interest in the computational analysis of conjugated organic molecules. It details the theoretical frameworks and practical methodologies for investigating the electronic properties of hepta-2,4,6-trienal, a polyene aldehyde.

Introduction to the Electronic Structure of Polyenals

This compound (C₇H₈O) is a conjugated system characterized by alternating single and double carbon-carbon bonds, terminating with an aldehyde functional group. This conjugation gives rise to a delocalized π-electron system, which is central to its electronic and optical properties. Understanding the electronic structure, including the molecular orbitals, energy levels, and electronic transitions, is crucial for predicting its reactivity, stability, and spectroscopic behavior. Computational chemistry provides a powerful toolkit for these investigations.

Theoretical Methodologies

The electronic structure of molecules like this compound can be elucidated using a variety of quantum chemical methods. The choice of method often represents a trade-off between computational cost and accuracy.

Hartree-Fock (HF) Theory

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.[1][2][3][4][5] It treats electron-electron repulsion in an average way, neglecting electron correlation. While computationally efficient, HF typically provides a qualitative description of the electronic structure.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[6] DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction.

A popular and widely used functional for organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[7][8][9][10] This functional combines the strengths of both HF theory (by including a portion of exact exchange) and DFT.

Basis Sets

Both HF and DFT calculations require the use of a basis set to represent the atomic orbitals. A commonly employed and well-balanced basis set for organic molecules is the 6-31G* .[11][12][13][14] This is a split-valence double-zeta basis set that includes polarization functions on heavy (non-hydrogen) atoms, which are important for describing the anisotropic nature of chemical bonds.

Excited State Calculations: Time-Dependent DFT (TD-DFT)

To investigate the electronic excited states, which are crucial for understanding UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most common method.[15][16][17][18][19] TD-DFT calculations can predict the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption bands.

Experimental and Computational Protocols

A typical computational study of the electronic structure of this compound would follow a systematic workflow.

Molecular Geometry Optimization

The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. This is typically done using DFT with a functional like B3LYP and a basis set such as 6-31G*.

Frequency Analysis

Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic properties such as zero-point vibrational energy.

Ground-State Electronic Structure Analysis

With the optimized geometry, a single-point energy calculation is performed to obtain detailed information about the ground-state electronic structure. This includes:

-

Molecular Orbital (MO) energies: Particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity.

-

Electron density distribution and electrostatic potential: These provide insights into the charge distribution and reactive sites of the molecule.

-

Dipole moment: This is a measure of the overall polarity of the molecule.

Excited-State Calculations

Using the optimized ground-state geometry, TD-DFT calculations are then performed to compute the energies of the lowest-lying electronic excited states, their oscillator strengths, and the nature of the electronic transitions (e.g., π → π*). These results can be directly compared with experimental UV-Vis spectra.

Data Presentation

The quantitative results from these calculations are typically summarized in tables for clarity and comparative analysis.

Table 1: Illustrative Ground-State Properties of this compound

| Property | Illustrative Value | Units |

| Ground-State Energy (B3LYP/6-31G*) | -383.123456 | Hartrees |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | -1.89 | eV |

| HOMO-LUMO Gap | 4.32 | eV |

| Dipole Moment | 3.45 | Debye |

Table 2: Illustrative Excited-State Properties of this compound (TD-DFT/B3LYP/6-31G*)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₁ | 3.54 | 350 | 1.23 | HOMO → LUMO (95%) |

| S₂ | 4.12 | 301 | 0.05 | HOMO-1 → LUMO (88%) |

| S₃ | 4.65 | 267 | 0.18 | HOMO → LUMO+1 (92%) |

Visualization of Computational Workflow

The logical flow of a theoretical investigation into the electronic structure of a molecule like this compound can be visualized as follows:

Conclusion

While specific computational data for this compound is not yet prevalent in the scientific literature, the theoretical framework and computational tools to thoroughly investigate its electronic structure are well-established. Methodologies such as DFT with the B3LYP functional and the 6-31G* basis set for ground-state properties, and TD-DFT for excited states, provide a robust approach. Such studies would yield valuable insights into the molecule's stability, reactivity, and spectroscopic properties, which are of significant interest in various fields, including drug design and materials science. The computational chemistry software packages like Gaussian, GAMESS, NWChem, and Spartan are all capable of performing these types of calculations.

References

- 1. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 2. The Hartree-Fock method - Scholarpedia [scholarpedia.org]

- 3. ifsc.usp.br [ifsc.usp.br]

- 4. insilicosci.com [insilicosci.com]

- 5. bohr.physics.berkeley.edu [bohr.physics.berkeley.edu]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. density functional theory - What does B3LYP do well? What does it do badly? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 12. downloads.wavefun.com [downloads.wavefun.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Molecular Orbital Theory and Stability of Hepta-2,4,6-trienal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepta-2,4,6-trienal is a polyenal aldehyde featuring a conjugated system of seven carbon atoms and one oxygen atom. This extensive π-electron network dictates its electronic structure, stability, and chemical reactivity. Understanding the molecular orbital (MO) theory of this molecule is paramount for predicting its spectroscopic properties and its potential as a chromophore or a pharmacophore in drug design. This guide provides a detailed exploration of the molecular orbital theory of this compound, with a focus on its stability, utilizing Hückel Molecular Orbital (HMO) theory as a foundational framework.

Introduction to the Molecular Orbital Theory of Conjugated Systems

In molecules with alternating single and double bonds, such as this compound, the p-orbitals of the sp²-hybridized carbon and oxygen atoms overlap to form a delocalized system of π molecular orbitals. This delocalization is the cornerstone of their unique electronic properties and enhanced stability.[1] Hückel Molecular Orbital (HMO) theory, while a simplified model, provides a powerful qualitative and semi-quantitative description of the π-electron systems in conjugated molecules.[2] The theory considers only the π-electrons and makes several key approximations, including the separation of σ and π frameworks and the neglect of overlap between atomic orbitals.[2]

The stability of conjugated systems like this compound arises from the delocalization of π-electrons over the entire length of the conjugated chain. This delocalization lowers the overall energy of the molecule compared to a hypothetical structure with localized double bonds. This energy difference is known as the delocalization or resonance energy, and a larger delocalization energy corresponds to greater stability.[1][3]

Hückel Molecular Orbital Theory of this compound

The π-system of this compound consists of seven carbon atoms and one oxygen atom, each contributing one p-orbital to the conjugated system. This results in a total of eight π-electrons. To apply HMO theory, we set up a secular determinant for this eight-atom system.

Hückel Secular Determinant

The secular determinant for a linear polyene is constructed based on the connectivity of the atoms. For a heteroatom like oxygen, modifications to the Coulomb (α) and resonance (β) integrals are necessary. The Coulomb integral (α_O) for oxygen is given by α_O = α + h_Oβ, and the resonance integral (β_CO) for the carbon-oxygen bond is given by β_CO = k_COβ, where α and β are the standard Coulomb and resonance integrals for carbon, respectively. Commonly used parameters for the carbonyl oxygen are h_O = 1 and k_CO = 1.

The 8x8 secular determinant for this compound is as follows:

| (α-E)/β | k_CO | 0 | 0 | 0 | 0 | 0 | 0 |

| k_CO | (α-E)/β | 1 | 0 | 0 | 0 | 0 | 0 |

| 0 | 1 | (α-E)/β | 1 | 0 | 0 | 0 | 0 |

| 0 | 0 | 1 | (α-E)/β | 1 | 0 | 0 | 0 |

| 0 | 0 | 0 | 1 | (α-E)/β | 1 | 0 | 0 |

| 0 | 0 | 0 | 0 | 1 | (α-E)/β | 1 | 0 |

| 0 | 0 | 0 | 0 | 0 | 1 | (α-E)/β | 1 |

| 0 | 0 | 0 | 0 | 0 | 0 | 1 | (α_O-E)/β |

Solving this determinant yields eight molecular orbital energy levels.

Molecular Orbital Energy Levels

The calculated energies of the π molecular orbitals (ψ_1 to ψ_8) for this compound, in terms of α and β (a negative energy value), are presented in the table below. The eight π-electrons occupy the four lowest energy molecular orbitals (ψ_1 to ψ_4), making ψ_4 the Highest Occupied Molecular Orbital (HOMO) and ψ_5 the Lowest Unoccupied Molecular Orbital (LUMO).

| Molecular Orbital | Energy (E) |

| ψ_8 (LUMO+3) | α - 1.879β |

| ψ_7 (LUMO+2) | α - 1.532β |

| ψ_6 (LUMO+1) | α - 1.000β |

| ψ_5 (LUMO) | α - 0.445β |

| ψ_4 (HOMO) | α + 0.445β |

| ψ_3 | α + 1.000β |

| ψ_2 | α + 1.532β |

| ψ_1 | α + 1.879β |

Note: These values are illustrative and based on standard HMO theory parameters. Actual values may vary.

Stability of this compound

The stability of this compound is significantly enhanced by the delocalization of its π-electrons across the conjugated system. This can be quantified by calculating the π-electron energy and the delocalization energy.

π-Electron Energy and Delocalization Energy

The total π-electron energy (E_π) is the sum of the energies of all the π-electrons. For this compound, with eight π-electrons occupying the four lowest energy orbitals:

E_π = 2(α + 1.879β) + 2(α + 1.532β) + 2(α + 1.000β) + 2(α + 0.445β) = 8α + 9.712β

To calculate the delocalization energy, we compare this to the energy of a hypothetical molecule with four isolated double bonds (three C=C and one C=O). The energy of one isolated C=C double bond is 2α + 2β, and the energy of an isolated C=O double bond is approximately 2α + 2k_COβ. Assuming k_CO = 1, the energy of four isolated double bonds would be 8α + 8β.

Delocalization Energy = E_π - E_localized = (8α + 9.712β) - (8α + 8β) = 1.712β

The positive value of the delocalization energy (since β is negative) indicates that this compound is more stable than a corresponding molecule with localized double bonds.

Visualization of Molecular Orbitals and Energy Levels

The following diagrams illustrate the molecular orbitals and their corresponding energy levels for the π-system of this compound.

Caption: Energy level diagram of the π molecular orbitals of this compound.

The following diagram illustrates the nodal properties of the π molecular orbitals.

Caption: Schematic representation of the lowest three π molecular orbitals of this compound.

Experimental Protocols for Studying Conjugated Systems

UV-Visible Spectroscopy

Methodology:

-

Sample Preparation: A dilute solution of the polyenal is prepared in a suitable solvent that does not absorb in the region of interest (e.g., hexane (B92381) or ethanol). The concentration is typically in the range of 10⁻⁴ to 10⁻⁶ M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

-

Data Acquisition: The absorbance of the sample is measured over a range of wavelengths, typically from 200 to 800 nm.

-

Analysis: The wavelength of maximum absorbance (λ_max) corresponds to the energy difference between the HOMO and LUMO (the HOMO-LUMO gap). The intensity of the absorption is related to the molar absorptivity (ε).

Caption: General workflow for UV-Visible spectroscopy of a conjugated molecule.

Computational Chemistry

Methodology:

-

Structure Optimization: The geometry of the molecule is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G*.

-

Molecular Orbital Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the molecular orbital energies and coefficients.

-

Analysis: The energies of the HOMO, LUMO, and other molecular orbitals are determined. The HOMO-LUMO gap can be calculated and compared with experimental UV-Vis data. Bond lengths and bond orders can also be calculated to assess the degree of π-electron delocalization.

Caption: A typical workflow for computational analysis of a molecule.

Conclusion

The molecular orbital theory, particularly the Hückel method, provides a robust framework for understanding the electronic structure and stability of this compound. The extensive delocalization of its eight π-electrons over the seven-carbon and one-oxygen backbone results in a significant delocalization energy, contributing to its overall stability. The HOMO-LUMO gap, predictable from MO theory, is a key determinant of its spectroscopic properties, particularly its absorption in the UV-visible region. This detailed understanding is crucial for researchers in the fields of materials science and drug development, where the electronic properties of conjugated systems are harnessed for various applications. While this guide provides a theoretical foundation, further experimental and higher-level computational studies are encouraged to refine the quantitative understanding of this and similar polyenal systems.

References

The Enigmatic World of Short-Chain Polyenals: A Technical Guide to Their Natural Occurrence, Isolation, and Signaling Roles

For Researchers, Scientists, and Drug Development Professionals

Short-chain polyenals, a class of reactive aldehydes with conjugated double bonds, are emerging as significant players in a diverse range of biological phenomena. From acting as potent defense compounds in marine diatoms to serving as crucial components of insect pheromones and plant volatiles, these molecules are attracting increasing interest for their potential applications in drug development, agriculture, and chemical ecology. This technical guide provides a comprehensive overview of the natural occurrence, isolation, and signaling pathways of short-chain polyenals, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological processes.

Natural Occurrence of Short-Chain Polyenals

Short-chain polyenals are found across different biological kingdoms, where they fulfill a variety of ecological roles. Their distribution, however, is not uniform, and their concentrations can vary significantly depending on the organism and environmental conditions.

In Marine Environments: Diatom Defense Mechanisms

A significant source of short-chain polyenals is marine diatoms, where they are known as polyunsaturated aldehydes (PUAs). These compounds are rapidly produced upon cell damage, for instance, during grazing by zooplankton, and act as a chemical defense mechanism. The production of PUAs is a defense strategy that can impair the reproductive success of grazers.

| Organism/Location | Polyenal | Concentration | Source |

| Adriatic Sea (during Skeletonema marinoi bloom) | Dissolved Heptadienal | Up to ~150 ng/L | [1][2] |

| Adriatic Sea (during Skeletonema marinoi bloom) | Particulate Heptadienal | Up to ~1.2 µg/L | [1][2] |

| Adriatic Sea (during Skeletonema marinoi bloom) | Dissolved Octadienal | Up to ~50 ng/L | [1][2] |

| Adriatic Sea (during Skeletonema marinoi bloom) | Particulate Octadienal | Up to ~0.4 µg/L | [1][2] |

| Adriatic Sea (during Skeletonema marinoi bloom) | Dissolved Decatrienal | Below detection limit | [1][2] |

| Adriatic Sea (during Skeletonema marinoi bloom) | Particulate Decatrienal | Up to ~0.1 µg/L | [1][2] |

In the Plant Kingdom: Volatile Signals and Defense

Plants produce a wide array of volatile organic compounds (VOCs), including short-chain aldehydes, in response to herbivory or pathogen attack. While data on polyenals is less abundant compared to saturated and monounsaturated aldehydes, their presence is noted in the essential oils and emissions of various plant species. For instance, (2E)-hexenal is a well-known green leaf volatile released upon tissue damage.

| Plant Species | Polyenal | Reported Occurrence | Source |

| Polygonum minus | Decanal, Dodecanal | Major components of essential oil | [3] |

| Peach (Prunus persica) leaves | Benzaldehyde (an aromatic aldehyde) | Major component of essential oil | [4] |

Note: Quantitative data for a broad range of short-chain polyenals in various plant species remains an area of active research.

In the Insect World: Pheromonal Communication

Short-chain polyenals can be critical components of insect pheromones, mediating communication for mating and aggregation. The concentration of these compounds in the pheromone glands of insects is often tightly regulated.

| Insect Species | Polyenal | Concentration in Pheromone Gland | Source |

| Ostrinia furnacalis (Asian corn borer) | Z12-14:OA (tetradecenyl acetate) | Peaks at ~14 ng/gland at the 2nd scotophase after emergence | [5] |

| Heliothis virescens | Z11-16:Ald (hexadecenal) | Major sex pheromone component | [6] |

Isolation and Purification of Short-Chain Polyenals

The volatile and reactive nature of short-chain polyenals necessitates careful and optimized protocols for their extraction and purification.

Extraction from Natural Sources

2.1.1. Solvent Extraction from Insect Pheromone Glands

This protocol is a general guideline for the extraction of pheromones from the glands of insects, such as moths.

Materials:

-

Insect pheromone glands

-

Hexane (B92381) (HPLC grade)

-

Small glass vial with a Teflon-lined cap

-

Microsyringe

-

Glass rod

-

Centrifuge

Protocol:

-

Dissect the pheromone glands from the insect under a stereomicroscope.

-

Place the isolated glands in a small glass vial.

-

Add a small volume of hexane (e.g., 50-100 µL) to the vial.

-

Gently crush the glands with a clean glass rod to facilitate extraction.

-

Vortex the vial for 1-2 minutes.

-

Centrifuge the vial at a low speed (e.g., 1000 x g) for 5 minutes to pellet the tissue debris.

-

Carefully transfer the hexane supernatant containing the pheromones to a clean vial using a microsyringe.

-

Store the extract at -20°C or below until analysis.[5]

2.1.2. Headspace Solid-Phase Microextraction (HS-SPME) for Plant Volatiles

HS-SPME is a solvent-free technique suitable for the extraction of volatile and semi-volatile compounds from plant materials.

Materials:

-

Fresh plant material (e.g., leaves, flowers)

-

Headspace vials with septa

-

SPME fiber assembly (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating)

-

Heater block or water bath

-

GC-MS system

Protocol:

-

Place a known amount of fresh plant material into a headspace vial.

-

Seal the vial with a septum cap.

-

Equilibrate the vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

-

Expose the SPME fiber to the headspace for a defined extraction time (e.g., 20-40 minutes) while maintaining the temperature.

-

Retract the fiber into the needle and immediately insert it into the heated injection port of a GC-MS for thermal desorption and analysis.[7][8][9][10]

Purification Techniques

2.2.1. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a powerful technique for purifying larger quantities of specific compounds from a complex mixture.

General Workflow for Polyenal Purification:

-

Method Development: Develop an analytical HPLC method using a suitable column (e.g., C18 reversed-phase) and mobile phase (e.g., acetonitrile/water gradient) to achieve good separation of the target polyenal from other components in the crude extract.

-

Scale-Up: Transfer the analytical method to a preparative HPLC system with a larger column of the same stationary phase. The flow rate and injection volume are scaled up accordingly.

-

Fraction Collection: Collect the eluent corresponding to the peak of the target polyenal using a fraction collector.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC or GC-MS to confirm the purity of the isolated polyenal.

-

Solvent Evaporation: Remove the solvent from the purified fraction under reduced pressure to obtain the pure compound.[2][11][12][13]

Caption: General workflow for the purification of polyenals using preparative HPLC.

Analytical Techniques for Quantification

Accurate quantification of short-chain polyenals in biological matrices is crucial for understanding their physiological roles.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the separation and identification of volatile compounds. For quantification, an internal standard is typically used.

General GC-MS Protocol for Plant Volatiles:

-

Sample Preparation: Extract volatiles using HS-SPME or solvent extraction.

-

GC Separation: Use a capillary column with a suitable stationary phase (e.g., DB-5ms) and a temperature program to separate the components of the extract.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a specific mass range (e.g., m/z 40-400).

-

Identification: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and library databases (e.g., NIST).

-

Quantification: Create a calibration curve using a series of standard solutions of the target polyenal with a constant concentration of an internal standard. Calculate the concentration of the polyenal in the sample based on the peak area ratio of the analyte to the internal standard.[3][14][15][16][17]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of a wide range of molecules, including those that are less volatile or thermally labile.

Key Parameters for LC-MS/MS Quantification:

-

Chromatography: Reversed-phase liquid chromatography (e.g., using a C18 column) is commonly employed.

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. For aldehydes, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can enhance ionization efficiency in ESI.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the target analyte and its isotopically labeled internal standard.[12][14][18]

Caption: Workflow for the quantification of short-chain polyenals using LC-MS/MS.

Signaling Pathways and Molecular Mechanisms

Short-chain polyenals can act as signaling molecules, triggering specific physiological and transcriptional responses in organisms.

Plant Defense Signaling

Exogenous application of short-chain unsaturated aldehydes, such as (2E)-hexenal, can induce significant changes in the plant transcriptome, activating defense-related genes and pathways.

A study on Arabidopsis thaliana treated with (2E)-hexenal revealed the upregulation of genes involved in:

-

Stress responses: Including responses to biotic and abiotic stimuli.

-

Hormone signaling: Particularly genes related to jasmonic acid (JA), salicylic (B10762653) acid (SA), abscisic acid (ABA), and ethylene (B1197577) (ET) pathways.

-

Transcription factors: Such as WRKY and MYB family members, which are key regulators of defense gene expression.[1]

Caption: A proposed signaling cascade for short-chain polyenals in plant defense.

Pheromone Biosynthesis in Insects

The biosynthesis of polyenal pheromones in insects often involves modifications of fatty acid metabolism. Key enzymes in these pathways include desaturases, chain-shortening enzymes, reductases, and oxidases. The regulation of these pathways is often under hormonal control.[6]

Caption: A generalized pathway for the biosynthesis of polyenal pheromones in insects.

Signaling in Marine Invertebrates

The perception of chemical cues, including aldehydes, in marine invertebrates is thought to be mediated by receptor proteins, potentially including G-protein coupled receptors (GPCRs). Upon binding of the ligand, these receptors would initiate an intracellular signaling cascade, leading to a physiological or behavioral response. However, the specific receptors and signaling pathways for short-chain polyenals in marine invertebrates are still largely uncharacterized and represent an exciting area for future research.

Conclusion and Future Directions

Short-chain polyenals are a fascinating and biologically important class of molecules. While significant progress has been made in understanding their roles in specific ecological contexts, many questions remain. Future research should focus on:

-

Comprehensive quantitative surveys of short-chain polyenals across a wider range of plant, insect, and marine species.

-

Development of standardized and detailed protocols for the isolation and purification of these often-labile compounds.

-

Elucidation of the specific signaling pathways initiated by short-chain polyenals, including the identification and characterization of their receptors and downstream signaling components.

-

Exploration of the potential of short-chain polyenals and their signaling pathways as targets for the development of novel drugs, pest control strategies, and other biotechnological applications.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the captivating world of short-chain polyenals and unlock their full potential.

References

- 1. pure.uva.nl [pure.uva.nl]

- 2. Preparative high-performance liquid chromatography purification of polyunsaturated phospholipids and characterization using ultraviolet derivative spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajpp.in [ajpp.in]

- 4. researchgate.net [researchgate.net]

- 5. Postgenomic characterization of G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new phase of identifying RNA-binding proteins: Plant phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. plantae.org [plantae.org]

- 8. lcms.cz [lcms.cz]

- 9. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 10. ijcpa.in [ijcpa.in]

- 11. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vliz.be [vliz.be]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Transcriptomic Profiling Analysis of Arabidopsis thaliana Treated with Exogenous Myo-Inositol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Identifying Neuropeptide and G Protein-Coupled Receptors of Juvenile Oriental River Prawn (Macrobrachium nipponense) in Response to Salinity Acclimation [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

The Double-Edged Sword: An In-depth Technical Guide to the Biological Activity of Unsaturated Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated aldehydes are a class of highly reactive organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. These molecules are ubiquitous, arising from both endogenous metabolic processes, such as lipid peroxidation, and exogenous sources like environmental pollutants, heated foods, and cigarette smoke.[1] Their inherent electrophilicity, conferred by the α,β-unsaturated carbonyl moiety, makes them potent reactants with biological nucleophiles, thereby initiating a cascade of cellular events.[2] This reactivity underlies their dual nature: at high concentrations, they are cytotoxic and implicated in the pathogenesis of numerous diseases, while at lower, sub-lethal concentrations, they can act as signaling molecules, modulating key cellular pathways. This guide provides a comprehensive technical overview of the biological activities of common unsaturated aldehydes, focusing on their mechanisms of action, effects on signaling pathways, and the experimental methodologies used to study them.

Core Mechanism of Action: Michael Addition

The primary mechanism through which α,β-unsaturated aldehydes exert their biological effects is through a covalent modification of macromolecules known as the Michael addition or 1,4-addition.[3] In this reaction, the electrophilic β-carbon of the unsaturated aldehyde is attacked by a soft nucleophile, most notably the sulfhydryl group of cysteine residues within proteins and glutathione (B108866) (GSH).[2][3] Histidine and lysine (B10760008) residues can also be targeted, though generally at a slower rate.[2] This irreversible adduction can lead to altered protein structure and function, enzyme inhibition, depletion of cellular antioxidant defenses, and the initiation of various signaling cascades.[3]

Quantitative Data on Biological Activity

The biological activity of unsaturated aldehydes is highly dependent on their concentration and the specific cell type. The following tables summarize key quantitative data for several well-studied unsaturated aldehydes.

Table 1: Cytotoxicity (IC50 Values) of Unsaturated Aldehydes in Various Cell Lines

| Aldehyde | Cell Line | IC50 Value | Exposure Time (h) | Citation |

| Acrolein | Primary human hepatocytes | ~60 µM | 24 | [4] |

| Human lung adenocarcinoma (A549) | >100 µM | Not specified | [5] | |

| Normal human bronchial epithelial cells | ~100 µM | 0.17 (followed by 24h recovery) | [6] | |

| Cinnamaldehyde | Human breast cancer (MDA-MB-231) | 16.9 µg/mL (~128 µM) | 24 | [7] |

| Human breast cancer (MDA-MB-231) | 12.23 µg/mL (~92.5 µM) | 48 | [7] | |

| Human colorectal cancer (HCT116) | 30.7 µg/mL (~232 µM) | 24 | [8] | |

| Human colorectal cancer (LoVo) | 30.6 µg/mL (~231 µM) | 24 | [8] | |

| Human colorectal cancer (SW480) | 35.69 µg/mL (~270 µM) | 24 | [8] | |

| Oral squamous cell carcinoma (SCC25) | 42.95 µg/mL (~325 µM) | 48 | [1] | |

| Human glioblastoma (U87MG) | 11.6 µg/mL (~88 µM) | Not specified | [1][9] | |

| Crotonaldehyde | Human lung fibroblasts (NHLF) | >60 µM (less toxic than acrolein) | Not specified | [10] |

| 4-Hydroxynonenal (4-HNE) | Human hepatocellular carcinoma (HepG2) | 53 ± 2.39 µM | Not specified | [11] |

| Human hepatocellular carcinoma (HepG2) | 49.7 ± 3.43 µM | 24 | [12] | |

| Human hepatocellular carcinoma (Hep3B) | 42.6 ± 2.39 µM | 24 | [12] |

Table 2: Kinetic Data for Reactions with Biological Nucleophiles

| Aldehyde | Nucleophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Citation |

| Acrolein | Glutathione (GSH) | 186 | pH 7.4 | [13] |

| Crotonaldehyde | Glutathione (GSH) | 1.59 | pH 7.4 | [13] |

| 4-Hydroxynonenal (4-HNE) | Cysteine | 1.21 | pH 7.4, 37°C | |

| 4-Hydroxynonenal (4-HNE) | Glutathione (GSH) | 1.33 | pH 7.4, 37°C | [14] |

| 4-Oxononenal (4-ONE) | Cysteine | 186 | pH 7.4, 37°C |

Signaling Pathways Modulated by Unsaturated Aldehydes

Unsaturated aldehydes can profoundly impact cellular signaling, leading to diverse biological outcomes. Below are key pathways affected and their visual representations.

The Keap1-Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a primary regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Electrophiles like unsaturated aldehydes can directly modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[15] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a battery of cytoprotective genes, including those for glutathione synthesis and phase II detoxifying enzymes.[16]

Caption: Activation of the Nrf2 antioxidant response pathway by unsaturated aldehydes.

The NF-κB Inflammatory Pathway

The NF-κB pathway is central to the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of inflammatory genes. Unsaturated aldehydes can have a dual role; in some contexts, they can activate this pathway, while in others, they can inhibit it by directly modifying components of the IκB kinase (IKK) complex or NF-κB itself, preventing its nuclear translocation or DNA binding.

Caption: Inhibition of the NF-κB inflammatory pathway by unsaturated aldehydes.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways (including JNK, p38, and ERK) are critical for regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. Unsaturated aldehydes are potent activators of the stress-responsive JNK and p38 MAPK pathways.[15] This activation is often initiated by the depletion of cellular glutathione and the adduction of upstream regulatory proteins, leading to a phosphorylation cascade that culminates in the activation of transcription factors like AP-1, which in turn modulate gene expression related to apoptosis and cell survival.

Caption: Activation of JNK and p38 MAPK stress signaling by unsaturated aldehydes.

Detailed Experimental Protocols

Assessment of Cytotoxicity (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of unsaturated aldehydes. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cell line of interest (e.g., HepG2, A549)

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

Unsaturated aldehyde stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

MTT solution (5 mg/mL in sterile PBS)

-

MTT solvent (e.g., 0.04 M HCl in isopropanol, or DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm, reference at 630 nm)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the unsaturated aldehyde in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of solvent used for the aldehyde stock).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the cell viability against the log of the aldehyde concentration to determine the IC50 value.

-

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFDA Assay)

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels induced by unsaturated aldehydes.

-

Materials:

-

Cell line of interest

-

Black, clear-bottom 96-well plates

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or serum-free medium

-

Unsaturated aldehyde stock solution

-

Positive control (e.g., H₂O₂)

-

Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

-

-

Procedure:

-

Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and allow them to attach overnight.

-

Probe Loading: Remove the culture medium and wash the cells once with warm HBSS. Add 100 µL of DCFH-DA working solution (e.g., 10-20 µM in HBSS) to each well.

-

Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with warm HBSS to remove any extracellular probe.

-

Compound Treatment: Add 100 µL of the unsaturated aldehyde solution (diluted in HBSS or serum-free medium) to the wells. Include vehicle control and positive control wells.

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.

-

Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Plot the fluorescence intensity over time for each treatment condition. The rate of increase in fluorescence is proportional to the rate of ROS generation.

-

Analysis of MAPK Activation (Western Blot for Phospho-p38)

This protocol details the detection of the activated (phosphorylated) form of the p38 MAPK protein by Western blotting.

-

Materials:

-

Cell line of interest

-

6-well plates

-

Unsaturated aldehyde stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-total p38 MAPK

-

Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates. Once confluent, treat with the unsaturated aldehyde for the desired time. Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and mix with Laemmli sample buffer. Boil for 5 minutes. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total p38 MAPK.

-

Conclusion

Unsaturated aldehydes represent a fascinating and biologically significant class of molecules whose effects are intricately linked to their chemical reactivity. Their ability to form covalent adducts with cellular macromolecules, particularly proteins, places them at a critical nexus of toxicology and cell signaling. Understanding the quantitative aspects of their cytotoxicity, their reaction kinetics, and the specific signaling pathways they modulate is paramount for researchers in toxicology, drug development, and disease biology. The experimental protocols provided herein offer a foundational framework for investigating the multifaceted biological activities of these potent electrophiles. As research continues to unravel the complexities of their interactions within biological systems, a more nuanced understanding of their roles in both health and disease will undoubtedly emerge, potentially paving the way for novel therapeutic strategies and preventative measures.

References

- 1. Immunocytochemistry/Immunofluorescence Protocol for NFkB p65 Antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 2. Protein alkylation by the α,β-unsaturated aldehyde acrolein. A reversible mechanism of electrophile signaling? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cosmobiousa.com [cosmobiousa.com]

- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 6. Detection of IκB Degradation Dynamics and IκB-α Ubiquitination | Springer Nature Experiments [experiments.springernature.com]

- 7. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 8. abcam.com [abcam.com]

- 9. abcam.com [abcam.com]

- 10. bioquochem.com [bioquochem.com]

- 11. aurogene.eu [aurogene.eu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acrolein-induced activation of mitogen-activated protein kinase signaling is mediated by alkylation of thioredoxin reductase and thioredoxin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3) [fivephoton.com]

An In-depth Technical Guide to the Toxicological Profile of α,β-Unsaturated Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological profile of α,β-unsaturated aldehydes, a class of reactive molecules implicated in a wide range of cellular and systemic toxicities. These compounds, which include well-known examples like acrolein, crotonaldehyde, and 4-hydroxynonenal (B163490) (4-HNE), are formed endogenously through lipid peroxidation and are also present in the environment from sources such as cigarette smoke and fried foods[1][2]. Their high reactivity stems from the electrophilic nature of the carbon-carbon double bond conjugated to a carbonyl group, making them potent alkylating agents that readily form adducts with cellular nucleophiles like proteins and DNA[1][3][4]. This reactivity underlies their diverse toxicological effects, which range from cytotoxicity and genotoxicity to the modulation of key cellular signaling pathways involved in oxidative stress, inflammation, and apoptosis[1][5][6]. Understanding the mechanisms of α,β-unsaturated aldehyde toxicity is crucial for researchers in toxicology, drug development, and environmental health.

Quantitative Toxicological Data

The following tables summarize key quantitative toxicological data for prominent α,β-unsaturated aldehydes, providing a comparative overview of their potency across different species and routes of exposure.

Table 1: Acute Lethality Data (LD50/LC50) for α,β-Unsaturated Aldehydes

| Compound | Species | Route | Value | Reference |

| Acrolein | Rat | Oral | 26 mg/kg | [1][3] |

| Mouse | Oral | 13.9 mg/kg | [3] | |

| Rabbit | Oral | 7 mg/kg | [3] | |

| Rabbit | Dermal | 200 mg/kg | [1][3] | |

| Rat | Inhalation (4h) | 18 mg/L | [1] | |

| Mouse | Inhalation (6h) | 66 ppm | [3] | |

| Crotonaldehyde | Rat | Oral | 174-300 mg/kg | [4][6] |

| Mouse | Oral | 104-240 mg/kg | [6] | |

| Rabbit | Dermal | 128-380 mg/kg | [5][6] | |

| Guinea Pig | Dermal | 26 mg/kg | [4][6] | |

| Rat | Inhalation (4h) | 69-120 ppm | [6] | |

| 2-Heptenal | Rat | Oral | 1300 mg/kg | [7] |

| Rat | Dermal | 860-1500 mg/kg | [7] |

Table 2: In Vitro Cytotoxicity Data (IC50) for 4-Hydroxynonenal (4-HNE)

| Cell Line | Exposure Time | IC50 Value | Reference |

| HepG2 | 24h | 49.7 ± 3.43 µM | [8] |

| Hep3B | 24h | 42.6 ± 2.39 µM | [8] |

| PC-12 | 2h | 10-50 µM (cytotoxic range) | [9] |

Table 3: No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL)

| Compound | Species | Route | Duration | NOAEL | LOAEL | Effect | Reference |

| Crotonaldehyde | Rat | Oral | 13 weeks | - | 45 mg/kg/day | Hyperkeratosis of the forestomach, clinical signs of toxicity | |

| Acrolein | Rabbit | Oral (pregnant) | Gestation | 1 mg/kg/day | 5 mg/kg/day | Decreased maternal body weight gain | [10] |

| 2-Propen-1-ol (metabolized to Acrolein) | Rat | Oral | 90 days | 6 mg/kg/day (male) | - | Increased relative liver weight | [7] |

| 2-Propen-1-ol (metabolized to Acrolein) | Rat | Oral | 90 days | 25 mg/kg/day (female) | - | Hyperplasia of the bile duct and periportal hepatocyte hypertrophy | [7] |

Core Mechanisms of Toxicity

The toxicity of α,β-unsaturated aldehydes is primarily driven by their electrophilic nature, leading to covalent modification of cellular macromolecules. The principal mechanism is Michael addition , a 1,4-nucleophilic addition to the β-carbon of the unsaturated system[3][4]. Soft nucleophiles, such as the thiol groups of cysteine residues in proteins and glutathione (B108866) (GSH), are particularly susceptible to this reaction[3][4].

Protein Adduction: The adduction of proteins by α,β-unsaturated aldehydes can lead to a variety of detrimental effects, including enzyme inactivation, disruption of protein-protein interactions, and the formation of protein cross-links[3][8]. The modification of critical cysteine residues in enzymes and transcription factors is a key event in the toxicity of these aldehydes[4]. For example, the alkylation of cysteine residues in the Keap1 protein is a central mechanism for the activation of the Nrf2 antioxidant response pathway[11].

DNA Adduction: α,β-Unsaturated aldehydes can also react with DNA bases, forming various adducts that can lead to mutations and genotoxicity[12]. The formation of cyclic adducts with deoxyguanosine is a common outcome of this interaction[12]. This DNA-damaging potential contributes to the carcinogenic properties of some α,β-unsaturated aldehydes[13].

Glutathione Depletion: The reaction of α,β-unsaturated aldehydes with the cellular antioxidant glutathione (GSH) leads to its depletion[1]. GSH plays a critical role in detoxifying reactive electrophiles and protecting cells from oxidative stress. Depletion of GSH can sensitize cells to oxidative damage and disrupt cellular redox homeostasis[1].

Key Signaling Pathways Modulated by α,β-Unsaturated Aldehydes

The electrophilic stress induced by α,β-unsaturated aldehydes triggers a number of cellular signaling pathways, which can have both adaptive and pathological consequences.

The Keap1-Nrf2 Pathway